Methyl penta-2,4-dienoate, with the chemical formula and a molecular weight of 112.13 g/mol, is an organic compound classified as an ester. It is commonly known as methyl 1,3-butadiene-1-carboxylate and is characterized by its conjugated diene structure. This compound appears as a colorless liquid and has a boiling point of approximately 135.2 °C at standard atmospheric pressure. Its density is about 0.936 g/cm³, and it is soluble in various organic solvents .
While specific biological activities of methyl penta-2,4-dienoate are not extensively documented, compounds with similar structures often exhibit significant biological properties. The presence of the conjugated diene system may allow for interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding. Further studies are required to elucidate any direct biological effects of this compound.
Methyl penta-2,4-dienoate can be synthesized through multiple methods:
In industrial settings, continuous flow reactors are often employed to optimize production efficiency and yield.
Methyl penta-2,4-dienoate finds applications in various fields:
Research indicates that methyl penta-2,4-dienoate may interact with various catalysts and reagents in chemical transformations. For instance, studies have shown its potential use in hydrosilylation reactions when catalyzed by palladium complexes. Additionally, it has been explored for cyclodimerization reactions using sugar-derived phosphonites as catalysts.
Methyl penta-2,4-dienoate has several structural analogs that share similarities but also exhibit unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Methyl (2E,4E)-5-phenylpenta-2,4-dienoate | Contains a phenyl group; used in similar reactions | |
Ethyl 4-methylpenta-2,4-dienoate | Ethyl ester variant; higher boiling point | |
Methyl 1,3-butadiene-1-carboxylate | Another name for methyl penta-2,4-dienoate; same structure | |
Dimethyl 2,4-pentadienoate | Contains two ester groups; used in different applications |
Methyl penta-2,4-dienoate's unique feature lies in its conjugated diene system which allows for diverse reactivity patterns not present in saturated compounds. Its ability to undergo oxidation and reduction while maintaining stability under various conditions makes it a versatile compound for synthetic chemistry.
Flammable;Irritant